3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Overview
Description
3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is a useful research compound. Its molecular formula is C24H20I2O4 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Organic Photovoltaics
Research by Zhu et al. (2018) on a related compound, Naphtho[1,2‐b:5,6‐b']dithiophene, demonstrates its application in organic solar cells (OSCs). This compound exhibits enhanced properties such as a higher lowest unoccupied molecular orbital energy level and broader absorption, leading to increased power conversion efficiency in OSCs, which suggests that similar naphthalene-based compounds could have potential applications in renewable energy technologies (Zhu et al., 2018).
Conversion to Iodides
Sugiyama (1981) discusses a procedure for converting aromatic compounds like naphthalene into their iodides using ammonium hexanitratocerate(IV). This method could be relevant for modifying or synthesizing derivatives of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene for various scientific applications (Sugiyama, 1981).
Structural Analysis
Prince et al. (1996) studied a structurally similar compound, 1-Iodo-2-methoxy-7-naphthyl Acetate, focusing on the molecular structure and conformation. Insights from such studies can be crucial for understanding the chemical behavior and potential applications of related compounds (Prince et al., 1996).
Enzymatic Interaction
Parales et al. (2000) investigated the substrate specificity of naphthalene dioxygenase and its interaction with various aromatic hydrocarbons, which could provide a framework for understanding how enzymes interact with complex naphthalene derivatives (Parales et al., 2000).
Iodination of Methoxybenzenes and Naphthalenes
Carreño et al. (1996) studied the regiospecific iodination of methoxybenzenes and naphthalenes, which can be significant in synthesizing specific iodinated derivatives of this compound (Carreño et al., 1996).
Synthesis of Related Compounds
Patil et al. (2021) synthesized and characterized 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, a compound structurally related to this compound. Their study provides insights into the synthesis, structural characterizations, and potential applications of such compounds (Patil et al., 2021).
Properties
IUPAC Name |
3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYMUMYPJXEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1I)C3=C(C(=CC4=CC=CC=C43)I)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444909 | |
Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142010-88-6, 219583-87-6 | |
Record name | 3,3′-Diiodo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142010-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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